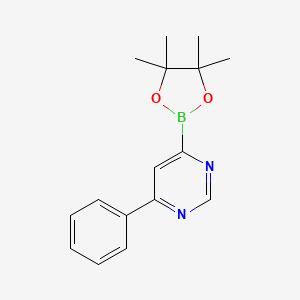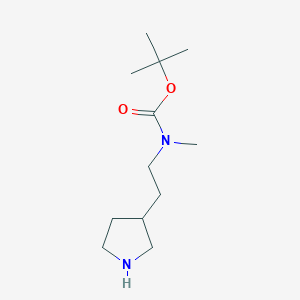![molecular formula C14H11FN2O B14769254 3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a fluoro substituent, a methoxy group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The amino, fluoro, methoxy, and carbonitrile groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the fluoro and methoxy groups can be introduced through electrophilic aromatic substitution.
Final Assembly:
Industrial Production Methods
Industrial production of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield primary amines.
Scientific Research Applications
3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine: Similar structure but lacks the carbonitrile group.
3-Amino-2’-fluoro-[1,1’-biphenyl]-2-carbonitrile: Similar structure but lacks the methoxy group.
2-Amino-3’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with different positioning of the amino group.
Uniqueness
The uniqueness of 3-Amino-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-amino-6-(2-fluoro-3-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C14H11FN2O/c1-18-13-7-3-5-10(14(13)15)9-4-2-6-12(17)11(9)8-16/h2-7H,17H2,1H3 |
InChI Key |
WPOGRLPYBXVYHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C(=CC=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)








